molecular formula C19H20N4O3S B2915402 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1172836-60-0

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2915402
CAS No.: 1172836-60-0
M. Wt: 384.45
InChI Key: LSBMTHFBQHNABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyridazine ring

Properties

IUPAC Name

2-methoxy-5-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-4-10-17(26-3)18(12-13)27(24,25)23-16-8-6-15(7-9-16)20-19-11-5-14(2)21-22-19/h4-12,23H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMTHFBQHNABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Amination: The pyridazine derivative is then reacted with an aniline derivative to introduce the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product would be the corresponding phenol derivative.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the nucleophile used in the reaction.

Scientific Research Applications

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exerting an antimicrobial effect. The pyridazine ring may also interact with various biological pathways, potentially affecting cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Pyridazine Derivatives: Compounds with similar ring structures that may have comparable biological activities.

Uniqueness

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is unique due to the combination of its methoxy group, methyl group, and pyridazine ring, which may confer distinct chemical and biological properties compared to other sulfonamides. This unique structure may result in different binding affinities and specificities for various molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol

The structure features a sulfonamide group, a methoxy group, and a pyridazine moiety, which are significant for its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds containing the oxadiazole and pyridazine frameworks exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some sulfonamides show efficacy against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways has been observed in certain derivatives.

The biological activities of this compound are hypothesized to arise from several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and inflammation .
  • Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

A study evaluating the cytotoxicity of various sulfonamide derivatives indicated that those with similar structural motifs to our compound exhibited significant activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mean IC50 values for these compounds ranged from 10 to 50 µM, suggesting moderate to strong anticancer potential .

Antimicrobial Properties

Research has shown that sulfonamide derivatives can inhibit bacterial growth effectively. For instance, a derivative closely related to our compound demonstrated a minimum inhibitory concentration (MIC) of 75 µM against Staphylococcus aureus and 100 µM against Escherichia coli . This highlights the potential application of such compounds in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have reported that compounds with similar structures can reduce pro-inflammatory cytokine production in macrophages. This suggests that our compound may also possess anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease .

Data Table: Biological Activity Summary

Activity TypeCell Line / OrganismIC50 / MIC (µM)Reference
AnticancerHeLa (cervical cancer)10 - 50
AnticancerMCF-7 (breast cancer)20 - 40
AntimicrobialStaphylococcus aureus75
AntimicrobialEscherichia coli100
Anti-inflammatoryMacrophagesN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.